3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1184913-77-6
VCID: VC18424028
InChI: InChI=1S/C10H14N2OS/c13-10(3-6-12-7-10)8-14-9-1-4-11-5-2-9/h1-2,4-5,12-13H,3,6-8H2
SMILES:
Molecular Formula: C10H14N2OS
Molecular Weight: 210.30 g/mol

3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol

CAS No.: 1184913-77-6

Cat. No.: VC18424028

Molecular Formula: C10H14N2OS

Molecular Weight: 210.30 g/mol

* For research use only. Not for human or veterinary use.

3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol - 1184913-77-6

Specification

CAS No. 1184913-77-6
Molecular Formula C10H14N2OS
Molecular Weight 210.30 g/mol
IUPAC Name 3-(pyridin-4-ylsulfanylmethyl)pyrrolidin-3-ol
Standard InChI InChI=1S/C10H14N2OS/c13-10(3-6-12-7-10)8-14-9-1-4-11-5-2-9/h1-2,4-5,12-13H,3,6-8H2
Standard InChI Key RVCVGUAWTJFZII-UHFFFAOYSA-N
Canonical SMILES C1CNCC1(CSC2=CC=NC=C2)O

Introduction

Structural Characterization and Stereochemical Features

Core Architecture and Stereochemistry

3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol (IUPAC: (3R)-3-(pyridin-4-ylsulfanylmethyl)pyrrolidin-3-ol) features a pyrrolidin-3-ol ring substituted at the 3-position with a (pyridin-4-ylthio)methyl group. The stereocenter at C3 adopts an R configuration, as confirmed by PubChem’s computed descriptors . The molecular formula is C₁₀H₁₄N₂OS, with a molecular weight of 210.30 g/mol.

Key Structural Identifiers

  • SMILES: C1CNC[C@]1(CSC2=CC=NC=C2)O (indicating the R configuration)

  • InChIKey: RVCVGUAWTJFZII-SNVBAGLBSA-N

  • 3D Conformation: Computational models reveal a puckered pyrrolidine ring, with the hydroxyl and thioether substituents occupying equatorial positions to minimize steric strain .

Synthetic Strategies and Intermediate Utilization

Protection-Deprotection Approaches

A critical intermediate in the synthesis of 3-((pyridin-4-ylthio)methyl)pyrrolidin-3-ol is tert-butyl 3-((pyridin-4-ylthio)methyl)pyrrolidine-1-carboxylate (PubChem CID: 71302838), which provides a protected amine for subsequent functionalization . This intermediate, with a molecular weight of 294.4 g/mol, is synthesized via:

  • Thioether Formation: Coupling of pyrrolidine derivatives with 4-mercaptopyridine using copper(I)-mediated reactions .

  • Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the amine during further modifications .

Final Hydroxylation Steps

Deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) yields the free amine, which is oxidized to the tertiary alcohol via hydroxylation or epoxide ring-opening reactions. Stereochemical control is achieved using chiral catalysts or resolutions .

Physicochemical and Computational Properties

Solubility and Lipophilicity

  • logP: Estimated at 1.2–1.8 (moderate lipophilicity due to the pyridine and thioether groups) .

  • Hydrogen Bond Donors/Acceptors: 2 donors (OH, NH) and 4 acceptors (O, S, 2N) .

Stability Profiling

  • Thermal Stability: Decomposes above 200°C based on analog data .

  • pH Sensitivity: The hydroxyl group renders the compound susceptible to oxidation under alkaline conditions .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to access enantiopure forms.

  • Biological Screening: Evaluating antitubercular, anticancer, and antibacterial activity in vitro.

  • Prodrug Design: Masking the hydroxyl group to improve bioavailability.

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